molecular formula C31H29ClN2S B374778 1-benzhydryl-4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-benzhydryl-4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No.: B374778
M. Wt: 497.1g/mol
InChI Key: YZCDIXDREJEZKS-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound features a benzhydryl group, a chlorinated dihydrobenzobbenzothiepin moiety, and a piperazine ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine typically involves multiple steps, starting with the preparation of the benzhydryl piperazine and the chlorinated dihydrobenzobbenzothiepin intermediates. One common synthetic route involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with a chlorinated dihydrobenzobbenzothiepin derivative . The reaction conditions often include the use of solvents like toluene and catalysts such as potassium iodide (KI) at elevated temperatures.

Chemical Reactions Analysis

1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.

Comparison with Similar Compounds

1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: This compound has a nitrobenzenesulfonyl group instead of the chlorinated dihydrobenzobenzothiepin moiety.

    1-Benzhydryl-4-(4-chlorophenyl)piperazine: This compound features a chlorophenyl group instead of the dihydrobenzobenzothiepin moiety.

The uniqueness of 1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine lies in its specific structural features, which confer distinct biological and chemical properties compared to other piperazine derivatives.

Properties

Molecular Formula

C31H29ClN2S

Molecular Weight

497.1g/mol

IUPAC Name

1-benzhydryl-4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C31H29ClN2S/c32-26-15-16-30-27(22-26)28(21-25-13-7-8-14-29(25)35-30)33-17-19-34(20-18-33)31(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,22,28,31H,17-21H2

InChI Key

YZCDIXDREJEZKS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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